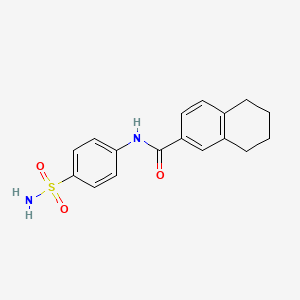

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-Sulfamoylphenyl)acetamide” is a compound that has been mentioned in various scientific resources . Sulfonamides, the class of compounds to which it belongs, are known to exhibit antibacterial, anticancer, and antithyroid properties, and promote insulin secretion .

Synthesis Analysis

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .

Chemical Reactions Analysis

The condensation of sulfanilamide with acid anhydrides produced the corresponding amide derivatives, which on treatment with hydrazine hydrate yielded the hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using various methods. For example, the melting points of synthesized compounds were determined in open glass capillaries .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

One of the notable applications of derivatives of N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is in the field of cancer research. For instance, certain phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, related to this compound, have shown potent cytotoxic activity against various human cancer cell lines. These compounds were also observed to induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Anticoagulant Properties

Another area of application is in the development of anticoagulant drugs. Certain derivatives of this compound have been synthesized and evaluated for their anticoagulant effects. These studies contribute to the understanding of the compound's potential in creating new treatments for conditions that require anticoagulation (Nguyen & Ma, 2017).

Applications in Polymer Science

In the field of polymer science, derivatives of this compound have been utilized in synthesizing novel polyamides. These polyamides, synthesized from various dicarboxylic acids, exhibit good solubility in organic solvents and demonstrate high thermal stability, making them useful in various industrial applications (Gutch et al., 2003).

Antimycobacterial Activity

There is also significant research on the antimycobacterial properties of naphthalene-carboxamide derivatives. These compounds have shown promising activity against various mycobacterial strains, which is crucial in the development of new treatments for mycobacterial infections (Goněc et al., 2016).

Ligands in Catalysis

Furthermore, derivatives of this compound have been studied as ligands in catalytic processes. They have shown effectiveness in facilitating the coupling of (hetero)aryl chlorides with sulfinic acid salts, a process significant in pharmaceutical manufacturing (Ma et al., 2017).

PET Imaging Applications

In medical imaging, certain naphthalene-sulfonamide derivatives have been synthesized for positron emission tomography (PET) imaging, particularly for imaging human CCR8. This research contributes to the development of more effective diagnostic tools in oncology and immunology (Wang et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide are the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophys

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h5-11H,1-4H2,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBPBJFIMIJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2952657.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)

![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)

![5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2952673.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)